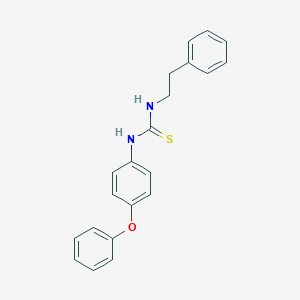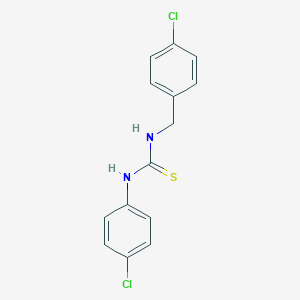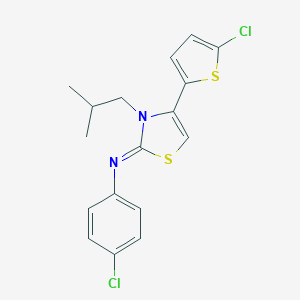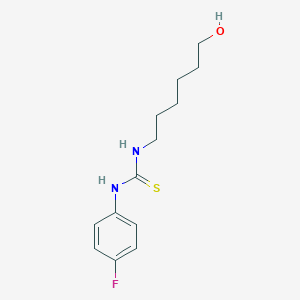![molecular formula C11H10FN3O2S B431307 5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole CAS No. 433689-05-5](/img/structure/B431307.png)
5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 4-fluorobenzylthio group, a methyl group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under acidic conditions.
Introduction of the 4-Fluorobenzylthio Group: The 4-fluorobenzylthio group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a 4-fluorobenzyl halide.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The fluorobenzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols, amines.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-[(4-aminobenzyl)thio]-2-methyl-4-nitro-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Protein Interactions: It can interact with proteins, altering their structure and function.
Cellular Pathways: The compound may affect various cellular pathways, leading to changes in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-cyclopropyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole
- 2-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-methylphenyl)acetamide
Uniqueness
5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of a fluorobenzylthio group, a nitro group, and a methyl group makes it a versatile compound for various applications.
Propiedades
Número CAS |
433689-05-5 |
|---|---|
Fórmula molecular |
C11H10FN3O2S |
Peso molecular |
267.28g/mol |
Nombre IUPAC |
4-[(4-fluorophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole |
InChI |
InChI=1S/C11H10FN3O2S/c1-7-13-10(15(16)17)11(14-7)18-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,14) |
Clave InChI |
CHWVKFWFTIBPHF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCC2=CC=C(C=C2)F |
SMILES canónico |
CC1=NC(=C(N1)[N+](=O)[O-])SCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3Z)-5-BROMO-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B431225.png)

![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B431231.png)

![2-(3-{2-[(2,5-dichlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B431233.png)

![4-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B431237.png)
![3-[4-([1,1'-biphenyl]-2-yloxy)butyl]-2-(4-bromophenyl)quinazolin-4(3H)-one](/img/structure/B431239.png)
![5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B431241.png)

![Methyl 4-[2-[2-[2-(4-bromophenyl)-4-oxoquinazolin-3-yl]ethoxy]ethoxy]benzoate](/img/structure/B431243.png)
![2-(4-bromophenyl)-3-[6-(5-isopropyl-2-methylphenoxy)hexyl]-4(3H)-quinazolinone](/img/structure/B431245.png)
![3-(2-phenylethyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431246.png)
![2-(ethylsulfanyl)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431247.png)
